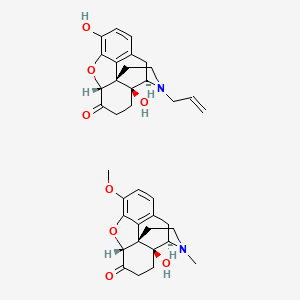
Targinact
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Targinact, also known as this compound, is a useful research compound. Its molecular formula is C37H42N2O8 and its molecular weight is 642.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pain Management
Targinact is primarily utilized in the management of severe chronic pain , including cancer-related pain and non-cancer pain that is unresponsive to other analgesics. Clinical studies have demonstrated its efficacy in providing pain relief while simultaneously reducing the incidence of constipation, a frequent complication associated with opioid use.
Efficacy Data
A significant study involving 7,836 participants showed that this compound provided better pain relief compared to traditional strong opioids when laxatives were also used. The findings suggest improved gastrointestinal tolerability and an overall enhancement in quality of life for patients .
Opioid-Induced Constipation
The addition of naloxone plays a critical role in addressing opioid-induced constipation. In clinical trials, this compound has shown a marked reduction in the number of patients experiencing severe constipation compared to those treated with oxycodone alone. For instance, one study reported that 35% of participants on this compound had fewer than three complete spontaneous bowel movements per week, compared to 61% in the control group .
Use in Special Populations
This compound has also been explored for use in special populations, such as patients with rheumatological pain and those suffering from restless legs syndrome . However, its recommendation for restless legs syndrome was not supported due to insufficient evidence regarding efficacy and safety .
Case Studies and Clinical Trials
Several case studies highlight the effectiveness and safety profile of this compound:
- Chronic Pain Management : A clinical trial demonstrated that patients receiving this compound experienced significant reductions in pain scores compared to those on standard opioid therapy without naloxone. The study emphasized the dual benefit of pain relief and reduced gastrointestinal side effects .
- Opioid Withdrawal Management : Research has investigated this compound's role in managing withdrawal symptoms among opioid-dependent individuals, suggesting that its formulation may help mitigate withdrawal intensity due to naloxone's antagonistic properties .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with other opioid treatments:
Eigenschaften
CAS-Nummer |
92522-88-8 |
|---|---|
Molekularformel |
C37H42N2O8 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4.C18H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3/t14-,17+,18+,19-;13-,16+,17+,18-/m11/s1 |
InChI-Schlüssel |
ACSGYQDUMAPFHC-ONHRPZMOSA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Key on ui other cas no. |
92522-88-8 |
Synonyme |
oxycodone naloxone combination Targinact |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















